Methyl ethanesulfonate

Catalog No.
S1535486
CAS No.
1912-28-3
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl ethanesulfonate

CAS Number

1912-28-3

Product Name

Methyl ethanesulfonate

IUPAC Name

methyl ethanesulfonate

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3

InChI Key

YLJRCXSSKLWCDE-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC

Canonical SMILES

CCS(=O)(=O)OC

The exact mass of the compound Ethanesulfonic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl ethanesulfonate (MES) is a monofunctional alkylating agent and sulfonate ester characterized by its boiling point of approximately 214 °C and a density of 1.177 g/cm³. As an electrophilic methyl source, it is primarily utilized in Williamson ether syntheses, the derivatization of sensitive pharmaceutical intermediates, and the formulation of advanced materials such as vacuum-UV photoresists and non-aqueous battery electrolytes. Compared to traditional methylating agents, MES offers a balanced reactivity profile, combining the reliable leaving-group capability of the ethanesulfonate (esylate) anion with significantly lower volatility than methyl iodide, making it a highly processable reagent for both bench-scale and industrial applications .

Substituting methyl ethanesulfonate with more ubiquitous methylating agents like methyl methanesulfonate (MMS), dimethyl sulfate (DMS), or methyl p-toluenesulfonate (MeOTs) frequently compromises process safety, reaction selectivity, or material performance. While DMS and methyl iodide are potent, their high volatility and severe toxicity mandate stringent, cost-intensive handling protocols that MES avoids. Furthermore, substituting MES with aromatic agents like MeOTs introduces strong UV chromophores that are strictly incompatible with deep-UV optical applications (e.g., 157 nm photoresists). Even compared to its closest analog, MMS, the ethanesulfonate leaving group of MES provides distinct lipophilicity and steric parameters, which can critically alter reaction kinetics, byproduct solubility in non-polar solvents, and the composition of solid electrolyte interphases (SEI) in energy storage applications .

Volatility and Handling Safety in Process Chemistry

In industrial O-methylation workflows, reagent volatility directly dictates the required engineering controls and associated procurement costs. Methyl ethanesulfonate exhibits a boiling point of 214 °C and a flash point of 83.5 °C, making it a stable, low-volatility liquid at standard operating conditions. In stark contrast, methyl iodide boils at 42 °C, presenting a severe inhalation hazard and requiring specialized containment. This significant difference in vapor pressure allows MES to be handled with standard fume hood protocols while still delivering reliable electrophilic reactivity for ether syntheses .

Evidence DimensionBoiling point and volatility-driven handling requirements
Target Compound DataBP ~214 °C (low volatility hazard)
Comparator Or BaselineMethyl iodide (BP 42 °C)
Quantified Difference>170 °C higher boiling point than methyl iodide
ConditionsStandard atmospheric pressure (760 mmHg) handling

Procuring MES reduces the engineering overhead and safety risks associated with highly volatile methylating agents without sacrificing alkylation efficiency.

Optical Transparency for Vacuum-UV Lithography

The design of polymers for vacuum-UV (VUV) photoresists requires precursors that do not absorb heavily in the deep UV spectrum. Methyl ethanesulfonate is highly transparent in the 157 nm region, a critical wavelength for advanced optical lithography. When aromatic sulfonates such as methyl p-toluenesulfonate (MeOTs) are used as substitutes, the presence of the benzene ring causes massive optical attenuation at 157 nm, rendering the resulting polymer formulations unusable for VUV applications. MES is therefore specifically procured for Density Functional Theory (DFT) modeling and the synthesis of vinyl alkylsulfonate polymers tailored for 157 nm transparency .

Evidence DimensionOptical transparency at 157 nm
Target Compound DataHigh transparency (aliphatic sulfonate ester)
Comparator Or BaselineMethyl p-toluenesulfonate (MeOTs)
Quantified DifferenceElimination of aromatic π-π* absorption bands in the VUV region
ConditionsVacuum-UV spectroscopic evaluation of photoresist precursors

MES is a mandatory selection over aromatic methylating agents for the synthesis of photoresist polymers requiring 157 nm transparency.

Mutagenic Efficacy for Genotoxicity Reference Standards

In the validation of biological models for genotoxicity, the choice of the mono-alkylating reference agent impacts the sensitivity of the assay. Studies utilizing arginine-requiring mutants (arg-I-) of Chlamydomonas reinhardi demonstrated that at comparable lethality levels, methyl ethanesulfonate (MES) and methyl methanesulfonate (MMS) induced significantly higher reversion frequencies than ethyl methanesulfonate (EMS). This quantitative difference in DNA methylation versus ethylation efficiency makes MES a reliable positive control and reference material for quantifying potential genotoxic impurities (PGIs) in pharmaceutical formulations[1].

Evidence DimensionMutation reversion frequency
Target Compound DataHigh reversion efficacy (comparable to MMS)
Comparator Or BaselineEthyl methanesulfonate (EMS)
Quantified DifferenceMES is significantly more effective than EMS at inducing reversions at equivalent lethality
Conditionsarg-I- mutant reversion assay in Chlamydomonas reinhardi

Laboratories procuring reference standards for genotoxicity assays must prioritize methylating agents like MES over ethylating agents like EMS to ensure maximum assay sensitivity.

Leaving Group Lipophilicity in Complex Derivatizations

The structural difference between the ethanesulfonate (esylate) and methanesulfonate (mesylate) leaving groups alters the solubility and kinetic profile of the resulting intermediates. In the synthesis of functionalized furanic compounds, the use of an ethanesulfonyl moiety yields an esylate intermediate, which possesses slightly higher lipophilicity than its mesylate counterpart. This added aliphatic bulk improves compatibility and solubility in non-polar organic solvents during subsequent downstream transformations, providing a measurable processability advantage over the more rigid methyl methanesulfonate baseline[1].

Evidence DimensionLeaving group lipophilicity and solvent compatibility
Target Compound DataEthanesulfonate (esylate) leaving group
Comparator Or BaselineMethanesulfonate (mesylate) leaving group
Quantified DifferenceIncreases leaving group mass by 14 g/mol (addition of one -CH2- unit), structurally enhancing lipophilicity
ConditionsNon-polar organic solvent environments during derivatization

Procuring MES over MMS allows chemists to tune the lipophilicity of sulfonate intermediates, optimizing solubility and phase-transfer behavior in multi-step syntheses.

Vacuum-UV Photoresist Polymer Synthesis

Directly leveraging its lack of aromatic chromophores and high transparency at 157 nm, MES is highly suited as a precursor for designing vinyl alkylsulfonate polymers used in next-generation optical lithography and semiconductor manufacturing .

Safer O-Methylation in Pharmaceutical Scale-up

Due to its high boiling point (214 °C) and lower volatility compared to methyl iodide, MES serves as a highly effective methylating agent for the Williamson ether synthesis of aryl methyl ethers and active pharmaceutical ingredients (APIs) where minimizing inhalation hazards is a procurement priority .

Genotoxic Impurity (GTI) Analytical Reference Standards

Because of its potent mono-alkylating efficacy and distinct chromatographic profile, MES is utilized as a critical reference standard for the quantification of alkyl sulfonate ester impurities in pharmaceutical formulations via gas chromatography .

Non-Aqueous Battery Electrolyte Additives

Exploiting the specific electrochemical stability and lipophilicity of the ethanesulfonate group, MES is procured as an additive in non-aqueous secondary battery electrolytes to favorably modify the solid electrolyte interphase (SEI) layer [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1912-28-3

General Manufacturing Information

Ethanesulfonic acid, methyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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